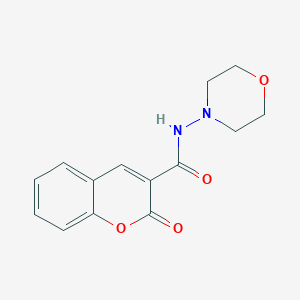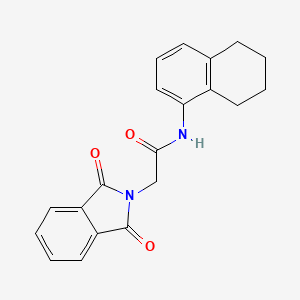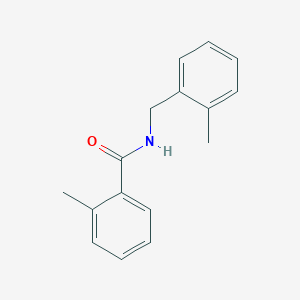![molecular formula C15H17ClF3NO B5776498 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide, also known as CPP-115, is a compound that has been of great interest in scientific research due to its potential therapeutic properties. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders. In
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in lab experiments.
However, there are also some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments. One limitation is that it is highly specific to GABA-AT, which means that it may not be suitable for investigating the role of other enzymes or neurotransmitters in the brain. Additionally, the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide on brain function may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide. One area of interest is the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide for neurological and psychiatric disorders. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has potential as a treatment for epilepsy, anxiety disorders, and cocaine addiction, but further research is needed to determine its safety and efficacy in humans.
Another area of interest is the role of GABA in brain development and plasticity. Studies have shown that GABA plays a key role in regulating neuronal development and plasticity, and that dysfunction of the GABA system may contribute to the development of neurological and psychiatric disorders. Investigating the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in these processes could provide valuable insights into the mechanisms underlying these disorders.
Conclusion:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a compound that has been of great interest in scientific research due to its potential therapeutic properties. As a potent and selective inhibitor of GABA-AT, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. While there are some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments, it remains a useful tool for investigating the role of GABA in various physiological and pathological processes. Future research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide could provide valuable insights into the mechanisms underlying neurological and psychiatric disorders, and may lead to the development of new treatments for these conditions.
Synthesemethoden
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with cyclopentylmagnesium bromide, followed by the addition of tert-butyl carbamate and subsequent hydrolysis to yield the final product. This synthesis method has been optimized to produce high yields of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide with high purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a potent and selective inhibitor of GABA-AT, which leads to increased levels of GABA in the brain. This increase in GABA levels has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-13-7-6-11(9-12(13)15(17,18)19)20-14(21)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNVKFTXUFHEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)


![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)

![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)



![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)